5-(aminomethyl)-2-methylaniline hydrochloride
Description
5-(aminomethyl)-2-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which is further substituted with a methyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Properties
CAS No. |
2648947-58-2 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-methylaniline hydrochloride typically involves the reaction of 2-methylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:
Starting Materials: 2-methylaniline, formaldehyde, hydrogen chloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 2-methylaniline is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(aminomethyl)-2-methylaniline hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-methylaniline hydrochloride involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
5-(aminomethyl)-2-furancarboxylic acid: Contains a furan ring instead of a benzene ring, leading to different chemical properties and reactivity.
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Contains an indole ring, which imparts unique biological activities.
Uniqueness
5-(aminomethyl)-2-methylaniline hydrochloride is unique due to the presence of both the aminomethyl and methyl groups on the aromatic ring. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
